

Thermodynamic Properties of 2,4-Dichlorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichlorotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known thermodynamic properties of **2,4-Dichlorotoluene** (CAS No. 95-73-8). While experimental data for certain thermodynamic properties such as the enthalpy of vaporization, heat capacity, and standard enthalpy of formation are not readily available in the public domain, this document outlines the standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for professionals requiring this data for modeling, process design, and safety assessments.

Physicochemical and Basic Thermodynamic Data

2,4-Dichlorotoluene is a colorless liquid at room temperature.^[1] A summary of its key physical and thermodynamic properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ Cl ₂	[1]
Molecular Weight	161.03 g/mol	[1]
Boiling Point	199-201 °C (390-394 °F; 472-474 K) at 760 mmHg	[1][2]
Melting Point	-13.5 °C (7.7 °F; 259.6 K)	[1][2]
Density	1.2498 g/cm ³ at 20 °C	[2]
Vapor Pressure	0.458 mmHg at 25 °C	

Enthalpy of Vaporization (ΔH_{vap})

Direct experimental values for the enthalpy of vaporization of **2,4-Dichlorotoluene** are not readily found in surveyed literature. However, it can be determined experimentally by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.

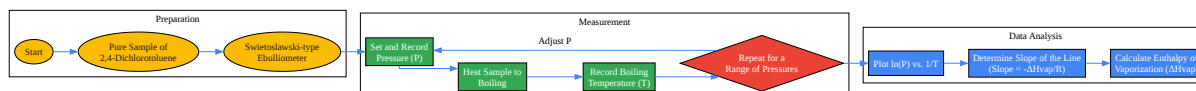
Experimental Protocol: Determination of Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at various temperatures. A common and accurate method for this is using a Swietoslawski-type ebulliometer, which is designed for precise boiling point measurements at controlled pressures.[3]

Methodology:

- **Sample Preparation:** A pure sample of **2,4-Dichlorotoluene** is placed in the ebulliometer.
- **Pressure Control:** The system is connected to a pressure control system, allowing for precise adjustment and measurement of the pressure.
- **Heating and Equilibrium:** The sample is heated, and the temperature at which it boils is recorded for a given pressure. This is repeated for a range of pressures.

- **Data Analysis:** The collected data (pressure and temperature) are used to plot $\ln(P)$ versus $1/T$. According to the Clausius-Clapeyron equation, this plot should yield a straight line with a slope equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant.



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Figure 1. Workflow for determining enthalpy of vaporization.

Heat Capacity (C_p)

The specific heat capacity of liquid **2,4-Dichlorotoluene** has not been explicitly reported in the reviewed literature. It can be determined using calorimetric methods.

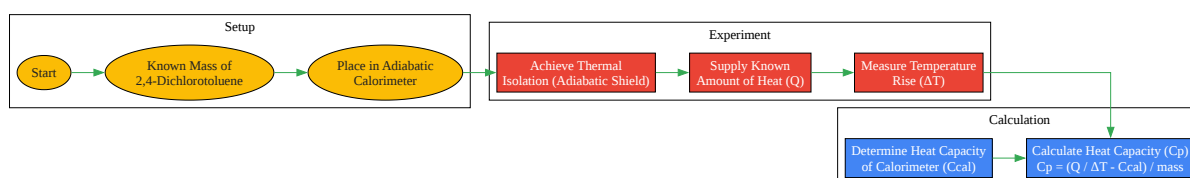
Experimental Protocol: Determination of Liquid Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids.[4][5][6][7][8] The principle is to measure the temperature rise in a sample when a known amount of heat is added, while minimizing heat exchange with the surroundings.

Methodology:

- **Calorimeter Setup:** A known mass of **2,4-Dichlorotoluene** is placed in a sample container within an adiabatic calorimeter.
- **Thermal Isolation:** The calorimeter is placed in a vacuum-insulated jacket, and the temperature of the surrounding shield is controlled to match the temperature of the sample container, thus preventing heat loss.

- Heating: A known quantity of electrical energy (Q) is supplied to a heater within the sample container.
- Temperature Measurement: The temperature change (ΔT) of the sample is precisely measured.
- Calculation: The heat capacity of the sample is calculated from the energy input, the temperature change, and the mass of the sample, after accounting for the heat capacity of the sample container (which is determined in a separate calibration experiment).



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Figure 2. Workflow for determining heat capacity by adiabatic calorimetry.

Standard Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation of **2,4-Dichlorotoluene** is not readily available. For organic compounds, especially those containing halogens, this is typically determined by combustion calorimetry.

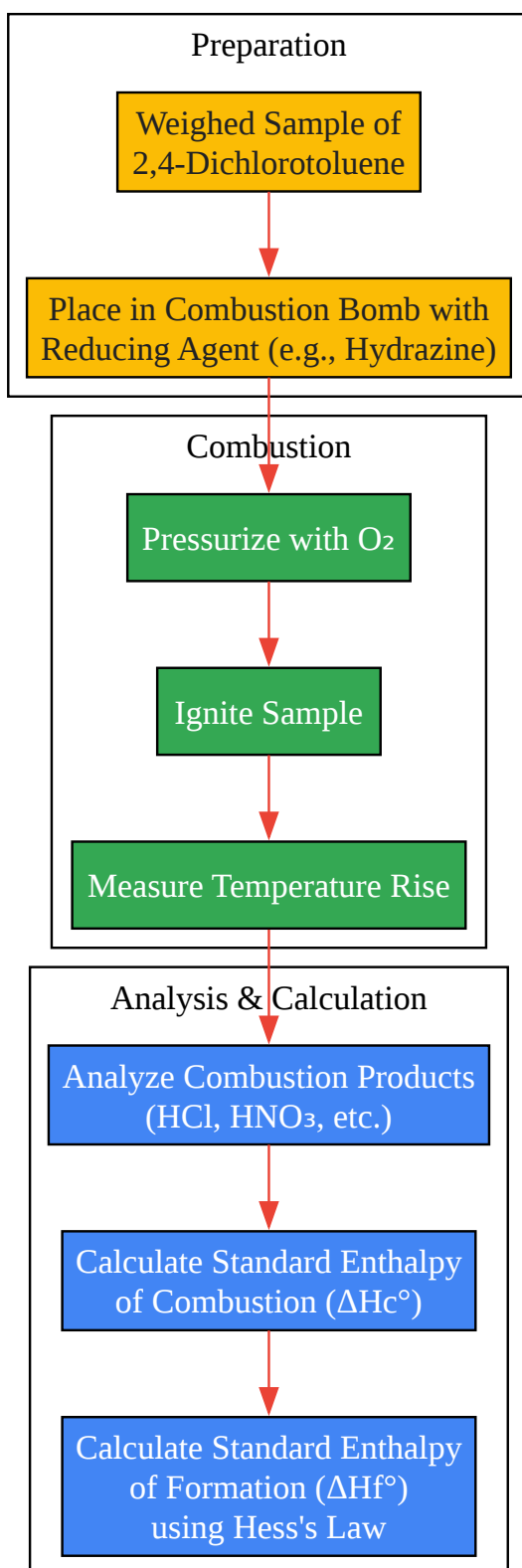
Experimental Protocol: Determination of Standard Enthalpy of Formation by Combustion Calorimetry

For organochlorine compounds, combustion in a bomb calorimeter requires special considerations to ensure that the chlorine is converted to a single, well-defined product (usually

aqueous HCl). This is often achieved by using a reducing agent in the bomb.[9][10]

Methodology:

- **Sample Preparation:** A precisely weighed sample of **2,4-Dichlorotoluene** is placed in a crucible inside a combustion bomb. A reducing solution (e.g., hydrazine dihydrochloride) is added to the bomb to quantitatively reduce any free chlorine formed during combustion to chloride ions.[9][10]
- **Combustion:** The bomb is filled with high-pressure oxygen and the sample is ignited.
- **Temperature Measurement:** The temperature change of the surrounding water bath is measured to determine the heat released by the combustion reaction.
- **Product Analysis:** The final products in the bomb are analyzed to determine the completeness of combustion and to quantify the amounts of nitric acid and hydrochloric acid formed.
- **Calculation:** The standard enthalpy of combustion is calculated from the temperature change and the calibration constant of the calorimeter, with corrections applied for the heats of formation of the acids and any incomplete combustion. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.



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Figure 3. Workflow for determining standard enthalpy of formation.

Conclusion

While specific experimental data for the enthalpy of vaporization, heat capacity, and standard enthalpy of formation of **2,4-Dichlorotoluene** are not readily available in published literature, established and reliable experimental protocols exist for their determination. This guide provides the necessary methodological framework for researchers and scientists to obtain this critical thermodynamic data, which is essential for various applications in chemistry and drug development. For predictive data, specialized databases such as DIPPR may contain estimated values.^{[11][12]} It is recommended to consult such resources or perform the described experimental work to obtain the required thermodynamic properties.

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